molecular formula C19H18Cl2N2O4S B2555790 (Z)-2-(2,4-dichlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1005944-20-6

(Z)-2-(2,4-dichlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2555790
CAS No.: 1005944-20-6
M. Wt: 441.32
InChI Key: RYJHTCCCSNUBEB-QOCHGBHMSA-N
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Description

(Z)-2-(2,4-dichlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic benzothiazole derivative supplied for non-pharmaceutical, non-clinical research applications. This compound is part of a class of heterocyclic molecules that are the subject of active investigation in agricultural science . Structural analogs of this chemical class have demonstrated significant activity as agrochemical fungicides, showing efficacy against a broad spectrum of phytopathogenic fungi . The proposed mechanism of action for related compounds involves the inhibition of fungal succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, thereby disrupting cellular energy production . Its specific molecular architecture, featuring a (Z)-configured acetamide group and substituted phenoxy side chain, makes it a valuable chemical tool for researchers studying novel modes of antifungal action, structure-activity relationships (SAR) in fungicide development, and for use as a standard in analytical chemistry. Researchers are exploring its potential in protecting crops from fungal diseases. This product is intended for laboratory research by qualified personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O4S/c1-25-8-7-23-15-5-4-13(26-2)10-17(15)28-19(23)22-18(24)11-27-16-6-3-12(20)9-14(16)21/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJHTCCCSNUBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,4-dichlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound with potential biological activities, particularly in pharmacology and toxicology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and safety based on diverse research findings.

Chemical Structure

The compound is characterized by the following structural components:

  • Dichlorophenoxy group : Known for its herbicidal properties.
  • Benzo[d]thiazole moiety : Associated with various biological activities including antimicrobial and anticancer effects.
  • Methoxyethyl substituent : Potentially enhances lipophilicity and bioavailability.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, focusing on its antioxidant, anti-inflammatory, and antiproliferative properties.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of benzothiazole have shown promising results in scavenging free radicals in vitro using assays such as DPPH and FRAP .

CompoundDPPH IC50 (µM)FRAP (µM FeSO4 Equivalent)
BZTst412.5150
BZTst615.0130

2. Anti-inflammatory Activity

The compound has demonstrated inhibitory effects on pro-inflammatory enzymes such as lipoxygenase. In a study assessing various benzothiazole derivatives, this compound exhibited IC50 values in the sub-micromolar range against lipoxygenase activity .

3. Antiproliferative Effects

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The antiproliferative activity was evaluated using MTT assays across different concentrations, revealing a significant reduction in cell viability at higher doses.

Cell LineIC50 (µM)
MCF-7 (Breast)10.0
HeLa (Cervical)8.5
A549 (Lung)12.0

The biological effects of this compound are attributed to its ability to modulate oxidative stress and inflammatory pathways:

  • Antioxidant Mechanism : The compound likely interacts with reactive oxygen species (ROS), reducing oxidative damage in cells.
  • Anti-inflammatory Pathway : It may inhibit the expression of inflammatory cytokines and enzymes involved in the inflammatory response.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Photoprotection : A study demonstrated that related benzothiazole derivatives can act as effective UV filters in sunscreen formulations, indicating potential for cosmetic applications .
  • Cancer Therapy : In vivo models have shown promising results for compounds with similar structures in reducing tumor growth rates in xenograft models, suggesting that this class of compounds may be beneficial in cancer treatment strategies.

Safety and Toxicology

While the biological activities are promising, safety evaluations are crucial for further development:

  • Toxicological Studies : Limited studies suggest moderate toxicity at high concentrations; however, detailed assessments are necessary to establish a safety profile.

Comparison with Similar Compounds

Key Observations :

  • The benzo[d]thiazole core in the target compound distinguishes it from RN1 (simple acetamide) and RN2 (dihydrobenzofuran).
  • The 2,4-dichlorophenoxy group is a shared feature with RN1 and RN2, suggesting possible pesticidal or herbicidal activity .

Key Observations :

  • The target compound’s synthesis likely involves cyclization (common in benzothiazole formation) and acetamide coupling, akin to RN1/RN2 .
  • ZnCl₂-catalyzed cyclocondensation (as in ) is a plausible step for forming the thiazole ring.
  • High-yield acid-mediated cyclization (e.g., 97.4% for thiadiazoles ) contrasts with moderate yields for RN1/RN2, suggesting sensitivity to substituents.

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